molecular formula C7H14N4 B2663814 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine CAS No. 1551494-82-6

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B2663814
CAS No.: 1551494-82-6
M. Wt: 154.217
InChI Key: QBBWNLRMGNXYFL-UHFFFAOYSA-N
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Description

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure.

    5-tert-butyl-1H-1,2,4-triazole: A closely related compound with a tert-butyl group at the 5-position.

    1-methyl-1H-1,2,4-triazole: Another related compound with a methyl group at the 1-position.

Uniqueness: 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Biological Activity

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a triazole ring structure, which is known for its ability to interact with various biological targets. The presence of the tert-butyl and methyl groups enhances its chemical reactivity and biological efficacy. The compound has the following chemical identifiers:

Property Details
IUPAC Name This compound
CAS Number 1551494-82-6
Molecular Formula C7H14N4
Molecular Weight 158.21 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and disrupting various biological pathways. Preliminary studies suggest that it may interact with enzymes involved in cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibition of growth. The compound's mechanism may involve the disruption of cell wall synthesis or interference with metabolic pathways in microorganisms.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has shown effectiveness against breast cancer and leukemia cell lines .

Case Study 1: Anticancer Activity

A study conducted by researchers explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar triazole compounds was conducted:

Compound Activity Comments
5-tert-butyltriazole Moderate AntifungalLacks significant anticancer properties
1-methyltriazole Low AntimicrobialLess effective than 5-tert-butyl variant
5-(substituted)triazoles Variable (depends on substituents)Activity varies widely based on side chains

Properties

IUPAC Name

5-tert-butyl-1-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-7(2,3)5-9-6(8)10-11(5)4/h1-4H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWNLRMGNXYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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